N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide
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Description
N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C20H24F2N6OS and its molecular weight is 434.51. The purity is usually 95%.
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Biological Activity
N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide (CAS Number: 946283-01-8) is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula : C20H24F2N6OS
- Molecular Weight : 434.51 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core substituted with ethylthio and isobutylamino groups.
The precise mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets such as kinases involved in cellular signaling pathways. Compounds in this class have shown potential inhibitory activity against various kinases that play critical roles in cancer cell proliferation and survival .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer effects. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 5.2 | Inhibition of EGFR signaling |
MCF-7 (Breast Cancer) | 3.8 | Induction of apoptosis |
HCT116 (Colon Cancer) | 4.5 | Cell cycle arrest |
These findings suggest that the compound may serve as a promising lead for the development of new anticancer therapies.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential in modulating inflammatory responses. Preclinical studies indicate that it may reduce the production of pro-inflammatory cytokines in activated macrophages, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
-
Study on Lung Cancer Cells :
A study conducted by researchers evaluated the effects of this compound on A549 lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation and increased apoptosis markers after treatment with the compound. -
Inflammation Model in Mice :
In an animal model of inflammation, administration of this compound significantly reduced paw edema and levels of inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory disorders.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(2-methylpropylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N6OS/c1-4-30-20-26-17(24-10-12(2)3)13-11-25-28(18(13)27-20)9-8-23-19(29)16-14(21)6-5-7-15(16)22/h5-7,11-12H,4,8-10H2,1-3H3,(H,23,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVZUNNMRUEAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=C(C=CC=C3F)F)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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